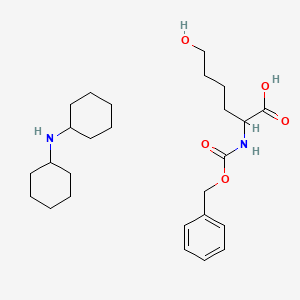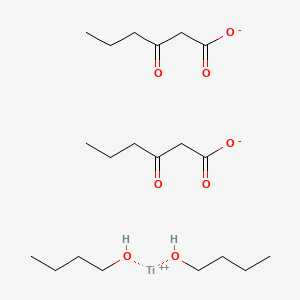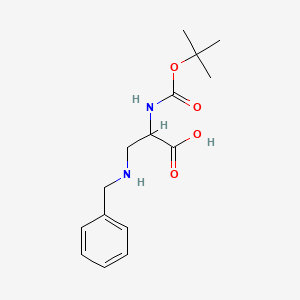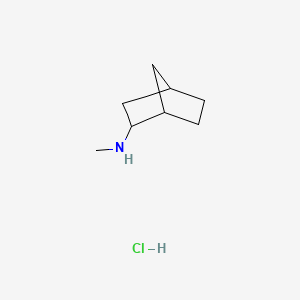![molecular formula C9H18N2O B12094568 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12094568.png)
7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazin beinhaltet typischerweise mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So kann beispielsweise die Reaktion von Alkyl- oder Arylisocyaniden mit Dialkylacetylendicarboxylaten in Gegenwart spezifischer Katalysatoren zu Oxazinderivaten führen .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die Flash-Vakuumpyrolyse (FVP) und andere fortschrittliche Methoden werden eingesetzt, um eine effiziente Synthese zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Halogenierungsmittel oder Nucleophile.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es dient als Zwischenprodukt bei der Synthese anderer heterocyclischer Verbindungen und Polymere.
5. Wirkmechanismus
Der Wirkmechanismus von 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen biologischen Wirkungen führt. Die detaillierten Pfade und molekularen Zielstrukturen sind Gegenstand laufender Forschung .
Ähnliche Verbindungen:
1,4-Oxazin: Eine grundlegende heterocyclische Verbindung mit ähnlichen strukturellen Merkmalen.
Spirooxazine: Bekannt für ihre photochromen Eigenschaften und Anwendungen in optischen Schaltern.
Benzo[d][1,3]oxazine: Untersucht auf ihre biologischen Aktivitäten, darunter Antikrebsaktivitäten.
Einzigartigkeit: 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazin zeichnet sich durch sein einzigartiges kondensiertes Ringsystem und das Vorhandensein sowohl von Stickstoff- als auch von Sauerstoffatomen aus.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The detailed pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1,4-Oxazine: A fundamental heterocyclic compound with similar structural features.
Spirooxazines: Known for their photochromic properties and applications in optical switches.
Benzo[d][1,3]oxazines: Studied for their biological activities, including anticancer properties.
Uniqueness: 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine stands out due to its unique fused ring system and the presence of both nitrogen and oxygen atoms.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
7,7-dimethyl-3,4,6,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-11-3-4-12-6-8(11)5-10-9/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
FEDSUNLLLISHQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN2CCOCC2CN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)




![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)



![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)

